1-(4-Amino-2-iodophenyl)ethan-1-one
Description
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
1-(4-amino-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H8INO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 |
InChI Key |
LTLQYIGBUYYWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)I |
Origin of Product |
United States |
Preparation Methods
Diazotization and Iodination of Aminobenzoic Acid Derivatives
A common route starts from 2-amino-4-iodobenzoic acid or its analogs, prepared via diazotization of aminobenzoic acid derivatives followed by iodination. This method is exemplified in the preparation of related compounds such as 1-(5-fluoro-2-iodophenyl)ethanone, which shares structural similarity and synthetic logic.
Step 1: Diazotization
2-Amino-4-iodobenzoic acid is suspended in a concentrated sulfuric acid aqueous solution at low temperature (0–10 °C). Sodium nitrite solution is added dropwise to form the diazonium salt. The reaction is monitored by thin-layer chromatography (TLC) until completion.Step 2: Iodination
Potassium iodide is added at 0 °C to the diazonium salt solution, which is then warmed to room temperature and stirred overnight. The resulting iodinated benzoic acid is isolated by filtration and purified by washing and recrystallization.Step 3: Conversion to Acyl Chloride
The iodinated benzoic acid is treated with thionyl chloride at 60 °C to form the corresponding acyl chloride.Step 4: Formation of Ethanone
The acyl chloride is reacted with diethyl malonate in the presence of magnesium chloride and triethylamine under controlled temperature to form an intermediate. Subsequent hydrolysis and acid treatment yield the target ketone.Step 5: Purification
The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
This method is adapted from a patent describing the preparation of 1-(5-fluoro-2-iodophenyl)ethanone and can be modified for 1-(4-amino-2-iodophenyl)ethan-1-one by adjusting substituents and reaction conditions accordingly.
Reduction and Iodination of o-Iodobenzoic Acid Derivatives
Another approach involves reduction of o-iodobenzoic acid to the corresponding benzyl alcohol, followed by iodination and further functionalization:
- o-Iodobenzoic acid is reduced with sodium borohydride in dry tetrahydrofuran (THF) at 0 °C.
- Iodine is slowly added to the reaction mixture to introduce the iodine substituent.
- The product is isolated by extraction and purified by recrystallization.
This method is useful for preparing iodinated intermediates that can be further transformed into ethanone derivatives.
One-Pot Multi-Component Coupling Reactions
Recent advances include one-pot three-component coupling reactions involving α-amino aryl ketones, which can be adapted for synthesizing substituted aryl ethanones:
- α-Amino aryl ketones react with halogenating agents (e.g., CBr4) and nucleophiles under basic conditions.
- The reaction proceeds via nucleophilic substitution, Michael addition, and elimination steps to yield functionalized ketones.
- Optimization of solvent, base, and temperature is critical for yield and selectivity.
Though this method is more general, it offers a potential route to 1-(4-amino-2-iodophenyl)ethan-1-one by selecting appropriate starting materials and halogen sources.
Comparative Data on Reaction Conditions and Yields
Research Findings and Notes
- The diazotization and iodination route is well-established for selective introduction of iodine at the ortho position to the amino group, preserving the amino functionality.
- Use of thionyl chloride for acyl chloride formation is effective but requires careful temperature control to avoid side reactions.
- The presence of electron-donating amino groups can influence the reactivity and regioselectivity of iodination.
- One-pot methods offer synthetic efficiency but may require extensive optimization for specific substrates.
- Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures (ratios around 8:1) is standard for isolating the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
1-(4-Amino-2-iodophenyl)ethan-1-one serves as a building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecules. The compound can be used to synthesize various derivatives that exhibit distinct chemical reactivity patterns.
Recent studies indicate that 1-(4-Amino-2-iodophenyl)ethan-1-one exhibits notable biological activities , particularly in anticancer research. Compounds with similar structures have been investigated for their potential to inhibit various enzymes and exhibit anti-cancer properties. The amino group facilitates hydrogen bonding with biological targets, while the iodine atom may enhance binding affinity through halogen bonding interactions .
Case Studies on Anticancer Activity
Research has demonstrated that derivatives of 1-(4-Amino-2-iodophenyl)ethan-1-one can show significant antitumor activity against human cancer cell lines. For instance, studies conducted under National Cancer Institute protocols have revealed that compounds similar to this compound can inhibit cell growth effectively, showcasing their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key structural analogs and their properties are compared below:
Key Observations :
- Iodine vs. Hydroxyl/Chloro: The iodine atom in 1-(4-Amino-2-iodophenyl)ethan-1-one increases molecular weight significantly compared to hydroxyl or methoxy analogs (e.g., 151.17 g/mol for 1-(4-Amino-2-hydroxyphenyl)ethan-1-one vs. ~280–300 g/mol estimated for the target compound). Iodine’s large atomic radius may also hinder crystallization and reduce solubility in polar solvents .
- Hydrogen Bonding: The amino group enables hydrogen bonding, similar to hydroxyl-substituted analogs, which could influence crystal packing or supramolecular interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Amino-2-iodophenyl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or iodination of precursor aromatic ketones. For example, describes a reflux procedure using ethanol with anhydrous potassium carbonate as a base. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., excess iodinating agents to account for steric hindrance from the amino group), and purification via recrystallization or column chromatography. Elevated temperatures (80–100°C) may enhance yields but require inert atmospheres to prevent decomposition .
Q. What safety protocols are critical when handling 1-(4-Amino-2-iodophenyl)ethan-1-one in laboratory settings?
- Methodological Answer : Safety data sheets (e.g., ) emphasize using PPE (gloves, goggles), fume hoods for volatile intermediates, and segregated waste disposal. Stability is maintained in anhydrous, dark conditions (argon atmosphere, desiccators) due to potential sensitivity to moisture and light. Emergency protocols include neutralization of spills with inert adsorbents and consultation with institutional hazardous material guidelines .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how does iodine influence spectral interpretation?
- Methodological Answer :
- NMR : The iodine atom’s heavy atom effect can cause signal broadening in and NMR. NMR may clarify amino group interactions ().
- Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns (iodine’s and ) and fragmentation pathways ( ).
- IR : Stretching frequencies for ketone (C=O, ~1700 cm) and amino (N–H, ~3300 cm) groups are key ( ).
Advanced Research Questions
Q. How do crystallographic refinement challenges for this compound arise, and how can SHELX software address them?
- Methodological Answer : Heavy iodine atoms cause strong X-ray absorption, requiring correction via SAD/MAD phasing ( ). SHELXL ( ) refines anisotropic displacement parameters for iodine and models disorder in the amino group. Key steps include:
- Using high-resolution (<1.0 Å) data to resolve positional ambiguity.
- Applying TWIN and HKLF5 commands for twinned crystals.
- Validating refinement via R-factor convergence and Hirshfeld surface analysis .
Q. What role do amino and iodo substituents play in intermolecular interactions and crystal packing?
- Methodological Answer : The amino group participates in N–H⋯O hydrogen bonds with the ketone, forming dimers or chains ( ). Iodine’s polarizability induces halogen bonding (C–I⋯π or C–I⋯N), influencing lattice stability. Graph set analysis (e.g., Etter’s rules) categorizes these interactions, while Mercury software visualizes packing motifs .
Q. How can discrepancies between experimental and computational spectral data be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Strategies include:
- Comparing experimental data ( ) with DFT-calculated shifts (B3LYP/6-311+G(d,p)).
- Using variable-temperature NMR to probe conformational exchange.
- Validating IR assignments via isotopic labeling or deuterated solvents .
Q. What experimental designs evaluate bioactivity while accounting for electronic and steric effects of substituents?
- Methodological Answer :
- Electronic Effects : Hammett plots correlate substituent σ values (iodo: +0.18; amino: -0.66) with bioactivity (e.g., enzyme inhibition).
- Steric Effects : Molecular docking (AutoDock Vina) assesses binding pocket compatibility.
- In Vitro Assays : Dose-response curves (IC) in cell lines, with controls for iodine’s potential cytotoxicity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
